molecular formula C8H9N3O B6603344 Isoxazole, 5-methyl-3-(5-methyl-1H-pyrazol-3-yl)- (9CI) CAS No. 35592-90-6

Isoxazole, 5-methyl-3-(5-methyl-1H-pyrazol-3-yl)- (9CI)

Cat. No.: B6603344
CAS No.: 35592-90-6
M. Wt: 163.18 g/mol
InChI Key: FQYLDKKYXXHVTE-UHFFFAOYSA-N
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Description

Isoxazole, 5-methyl-3-(5-methyl-1H-pyrazol-3-yl)- (9CI) is a heterocyclic compound that features both isoxazole and pyrazole rings. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. Pyrazoles are also five-membered rings but contain two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

For the specific synthesis of 5-methyl-3-(5-methyl-1H-pyrazol-3-yl)-isoxazole, a multi-step reaction sequence is often employed.

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods are designed to be scalable and environmentally friendly, employing green chemistry principles wherever possible .

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-methyl-3-(5-methyl-1H-pyrazol-3-yl)- (9CI) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Isoxazole, 5-methyl-3-(5-methyl-1H-pyrazol-3-yl)- (9CI) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of isoxazole, 5-methyl-3-(5-methyl-1H-pyrazol-3-yl)- (9CI) involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets isoxazole, 5-methyl-3-(5-methyl-1H-pyrazol-3-yl)- (9CI) apart is its dual-ring structure, which combines the properties of both isoxazole and pyrazole. This unique structure allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

5-methyl-3-(5-methyl-1H-pyrazol-3-yl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-3-7(10-9-5)8-4-6(2)12-11-8/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYLDKKYXXHVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=NOC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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